molecular formula C18H22N2O4 B12183216 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B12183216
M. Wt: 330.4 g/mol
InChI Key: SYNSNELEOQYHLP-UHFFFAOYSA-N
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Description

1-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a spirocyclic structure with both oxygen and nitrogen heteroatoms

Preparation Methods

The synthesis of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and other nucleophilic species. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone include other spirocyclic compounds with oxygen and nitrogen heteroatoms. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the spirocyclic core with the indole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(7-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C18H22N2O4/c1-22-15-4-2-3-14-5-8-20(17(14)15)13-16(21)19-9-6-18(7-10-19)23-11-12-24-18/h2-5,8H,6-7,9-13H2,1H3

InChI Key

SYNSNELEOQYHLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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